TSPO Binding Affinity: Exclusive Interaction of 3-Hydroxy Metabolite
In silico docking studies demonstrate that 3-hydroxy desalkylgidazepam exhibits a distinct binding profile at the 18 kDa translocator protein (TSPO) compared to its precursor desalkylgidazepam. While 3-hydroxy desalkylgidazepam shows higher binding affinity for TSPO, desalkylgidazepam does not bind to this receptor at all [1].
| Evidence Dimension | TSPO receptor binding affinity |
|---|---|
| Target Compound Data | Higher binding affinity (exact binding energy values not reported in abstract) |
| Comparator Or Baseline | Desalkylgidazepam: No binding to TSPO |
| Quantified Difference | Qualitative: Binding vs. No Binding |
| Conditions | In silico molecular docking using AutoDock Tools and UCSF Chimera with TSPO 18 kDa protein structures |
Why This Matters
This demonstrates that 3-hydroxy desalkylgidazepam possesses a unique pharmacological target engagement not shared by its immediate precursor, making it essential for studies investigating TSPO-mediated effects.
- [1] Gameli PS, Kutzler J, Minnelli C, Basile G, Laudadio E, Busardo FP, Auwärter V, Carlier J. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam. Arch Toxicol. 2025 Dec 8. doi: 10.1007/s00204-025-04249-z. PMID: 41361117. View Source
